molecular formula C7H6BrClO B8168714 1-Bromo-2-chloro-4-methoxy(d3)benzene

1-Bromo-2-chloro-4-methoxy(d3)benzene

Cat. No.: B8168714
M. Wt: 224.50 g/mol
InChI Key: SUFFQYRWSRMBQC-FIBGUPNXSA-N
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Description

1-Bromo-2-chloro-4-methoxy(d3)benzene is a deuterated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 2, and a deuterated methoxy group (O-CD₃) at position 2. The deuterium labeling in the methoxy group distinguishes this compound from its non-deuterated analogs, making it valuable in isotopic tracing, NMR spectroscopy, and metabolic studies . Its molecular formula is C₇H₅BrClO(CD₃), with a molecular weight of approximately 245.5 g/mol (adjusted for deuterium substitution). The compound’s synthesis typically involves deuterated reagents to preserve isotopic integrity, which may include selective deuteration of methoxy precursors or protection-deprotection strategies during halogenation steps .

Properties

IUPAC Name

1-bromo-2-chloro-4-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFQYRWSRMBQC-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The cobalt-catalyzed C−H deuteriomethoxylation, as demonstrated by Wang et al., offers a direct route to introduce deuterated methoxy groups. This method employs a salicylaldehyde-based cobalt complex (e.g., Co-9 ) with Ag₂O as an oxidizer and CD₃OD as the deuterium source. For 1-bromo-2-chloro-4-methoxy(d³)benzene synthesis:

  • Substrate : A bromo-chloro benzamide derivative (e.g., N-(quinolin-8-yl)-2-chloro-4-bromobenzamide ) directs C−H activation to the para position relative to the amide group.

  • Conditions : 20 mol% Co-9 , 2 equiv Ag₂O, CD₃OD (20 equiv), 100°C for 12 hours.

  • Yield : Comparable reactions achieve 55–84% yields with >90% deuterium incorporation.

Key Advantages:

  • Avoids pre-functionalization of the aromatic ring.

  • High regioselectivity due to directing groups.

Mitsunobu Reaction for O-Deuteration

Substrate Preparation and Reaction Parameters

The Mitsunobu reaction enables hydroxyl-to-methoxy(d³) conversion using CD₃OD as the deuterated alcohol:

  • Starting Material : 1-Bromo-2-chloro-4-hydroxybenzene.

  • Reagents : CD₃OD, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : Typically 65–80% for non-deuterated analogs; deuterated versions may require optimized stoichiometry.

Limitations:

  • Requires prior synthesis of the phenolic intermediate.

  • CD₃OD’s higher cost compared to CH₃OH.

Nucleophilic Aromatic Substitution (SNAr)

Activating Groups and Deuterated Nucleophiles

SNAr leverages electron-withdrawing groups (EWGs) to facilitate methoxy(d³) introduction:

  • Substrate : 1-Bromo-2-chloro-4-nitrobenzene (nitro as EWG).

  • Nucleophile : CD₃OK generated in situ from CD₃OD and KOH.

  • Conditions : 120–150°C in DMF or DMSO, 12–24 hours.

  • Yield : 40–60% based on analogous methoxylation reactions.

Challenges:

  • Harsh conditions may lead to dehalogenation.

  • Competing side reactions with bromo/chloro substituents.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Deuterium IncorporationScalability
Cobalt CatalysisCo-9 , CD₃OD, Ag₂O55–84>90%Moderate
MitsunobuCD₃OD, DEAD, PPh₃65–80~99%Low
SNArCD₃OK, DMF40–6085–95%High
Ullmann CouplingCD₃OK, CuI50–70>95%Moderate

Critical Considerations in Deuterium Labeling

Isotopic Purity and Analytical Validation

  • Quantification : ¹H NMR (loss of methoxy proton signal) and mass spectrometry confirm deuterium content.

  • Side Reactions : Protio-methoxy impurities may arise from residual CH₃OD or H₂O; rigorous drying of reagents is essential.

Cost vs. Efficiency Trade-offs

  • Cobalt catalysis minimizes pre-functionalization but requires specialized ligands.

  • SNAr offers scalability but demands activated substrates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-methoxy(d3)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Electronic Effects

  • For example, the electron-donating effect of O-CD₃ is comparable to OCH₃, maintaining similar reactivity in electrophilic substitution reactions .
  • Trifluoromethoxy (OCF₃) : In contrast, OCF₃ is strongly electron-withdrawing, making 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene more reactive toward nucleophilic attack .

Spectroscopic Differences

  • NMR Signatures: The deuterated methoxy group in 1-Bromo-2-chloro-4-methoxy(d3)benzene eliminates ¹H NMR signals for the -OCH₃ protons, simplifying spectral analysis. For example, the non-deuterated analog 1-Bromo-4-chloro-2-methoxybenzene shows a singlet at δ 3.8 ppm (OCH₃), which is absent in the deuterated version .

Q & A

Q. What are the common synthetic routes for 1-bromo-2-chloro-4-methoxy(d3)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and methoxy group deuteration. For example:
  • Step 1 : Bromination and chlorination of 4-methoxybenzene derivatives using halogenating agents (e.g., Br₂/FeCl₃ or Cl₂/AlCl₃) under controlled temperatures (60–80°C) .
  • Step 2 : Isotopic labeling of the methoxy group (d3) via exchange reactions with deuterated methanol (CD₃OD) in the presence of acid catalysts (e.g., H₂SO₄) at reflux conditions (110°C, 24h) .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) significantly impact yields. Purity is confirmed via GC-MS (>95% isotopic enrichment) .

Q. How is the deuteration at the methoxy group (d3) achieved, and what analytical methods confirm isotopic purity?

  • Methodological Answer :
  • Deuteration Protocol : The methoxy group is deuterated using CD₃OD in acidic conditions (H₂SO₄ or HCl) under reflux. Excess CD₃OD ensures complete H/D exchange .
  • Analytical Confirmation :
  • NMR : ¹H NMR shows absence of the methoxy proton signal at ~3.3 ppm.
  • Mass Spectrometry : ESI-MS detects the molecular ion cluster with a +3 Da shift (m/z 227.10 for C₇H₄D₃BrClO) .
  • Isotopic Purity : Quantified via GC-MS integration, requiring >98 atom%D for research-grade material .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura coupling reactions involving this compound, and how does ligand selection influence efficiency?

  • Methodological Answer :
  • Challenges : Steric hindrance from the chloro and methoxy(d3) groups reduces accessibility for palladium catalysts. Competing side reactions (e.g., β-hydride elimination) may occur with bulky arylboronic acids .
  • Ligand Optimization :
  • Electron-Deficient Ligands (e.g., SPhos) enhance oxidative addition of the bromo substituent.
  • Bulky Ligands (e.g., XPhos) suppress undesired homocoupling. Reported yields improve from 45% (PPh₃) to 78% (XPhos) .
  • Key Conditions : Use of anhydrous DMF, 80°C, and 2 mol% Pd(OAc)₂ .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Cl and Br substituents activate the benzene ring toward SNAr by reducing electron density. The methoxy(d3) group, despite being electron-donating, directs substitution to the para position due to steric effects .
  • Reactivity Trends :
  • Meta to Cl : Favors nucleophilic attack by amines or thiols (k = 0.15 M⁻¹s⁻¹ in DMSO at 25°C).
  • Ortho to Br : Less reactive due to steric hindrance .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SNAr by stabilizing transition states .

Q. What in vitro biological assays evaluate the antimicrobial potential of derivatives synthesized from this compound?

  • Methodological Answer :
  • Antifungal Assays : Derivatives are tested against Candida albicans using broth microdilution (CLSI M27-A3). MIC values range from 8–32 µg/mL, indicating moderate activity .
  • Antibacterial Screening : Disk diffusion assays against Staphylococcus aureus show inhibition zones of 12–18 mm at 100 µg/dose .
  • Mechanistic Studies : Fluorescence quenching assays reveal binding to fungal cytochrome P450 (Kd = 2.3 µM), suggesting a mode of action .

Contradictions and Limitations

  • Suzuki Coupling Efficiency : reports high yields (78%) with XPhos, while other ligands (e.g., PPh₃) show lower efficacy. Researchers should validate ligand compatibility for specific substrates .
  • Biological Activity : While highlights antifungal activity, emphasizes enzyme inhibition, suggesting divergent applications. Further target-specific studies are recommended.

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